molecular formula C12H10N2O4S B2619210 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 923150-13-4

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2619210
CAS No.: 923150-13-4
M. Wt: 278.28
InChI Key: FQGWSUSJPKNODB-UHFFFAOYSA-N
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Description

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxybenzoyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to the combination of the thiazole ring and the methoxybenzoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-9-5-3-2-4-7(9)10(15)14-12-13-8(6-19-12)11(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGWSUSJPKNODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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